Welcome to the BenchChem Online Store!
molecular formula C11H13BrF3NO3S B8170961 4-Bromo-N-tert-butyl-2-trifluoromethoxy-benzenesulfonamide

4-Bromo-N-tert-butyl-2-trifluoromethoxy-benzenesulfonamide

Cat. No. B8170961
M. Wt: 376.19 g/mol
InChI Key: FXOKDOSBEIJWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07723332B2

Procedure details

According to general procedure C, 4-Bromo-2-trifluoromethoxy-benzenesulfonyl chloride (0.35 g, 1.03 mmol) and tert-butylamine (0.21 mL, 2.57 mmol) were stirred together with dry dichloromethane (5 mL) for 16 hours. 4-bromo-N-tert-butyl-2-(trifluoromethoxy)benzenesulfonamide (0.33 g, 85%) was provided after purification. MS (ESI) m/z 376. HPLC purity 100.0% at 210-370 nm, 10.2 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[C:4]([O:12][C:13]([F:16])([F:15])[F:14])[CH:3]=1.[C:17]([NH2:21])([CH3:20])([CH3:19])[CH3:18]>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:21][C:17]([CH3:20])([CH3:19])[CH3:18])(=[O:10])=[O:9])=[C:4]([O:12][C:13]([F:16])([F:15])[F:14])[CH:3]=1

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)Cl)OC(F)(F)F
Step Two
Name
Quantity
0.21 mL
Type
reactant
Smiles
C(C)(C)(C)N
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.